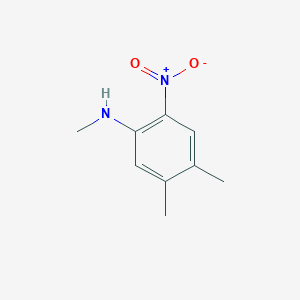

N,4,5-Trimethyl-2-nitroaniline

描述

Structure

3D Structure

属性

分子式 |

C9H12N2O2 |

|---|---|

分子量 |

180.20 g/mol |

IUPAC 名称 |

N,4,5-trimethyl-2-nitroaniline |

InChI |

InChI=1S/C9H12N2O2/c1-6-4-8(10-3)9(11(12)13)5-7(6)2/h4-5,10H,1-3H3 |

InChI 键 |

GBCASGCKAXSQFG-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])NC |

产品来源 |

United States |

Reactivity Profiles and Mechanistic Investigations of N,4,5 Trimethyl 2 Nitroaniline

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that undergoes a variety of transformations, most notably reduction to an amino group.

Reductive Transformations to Amino Groups

The reduction of the nitro group in aromatic compounds to a primary amine is a fundamental and widely used transformation in organic synthesis. This conversion is crucial for the synthesis of a wide range of compounds, including dyes, pharmaceuticals, and agrochemicals. For N,4,5-trimethyl-2-nitroaniline, this transformation would yield N1,4,5-trimethylbenzene-1,2-diamine.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is one of the most common and efficient methods. It typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, with hydrogen gas as the reducing agent. The reaction is usually carried out in a solvent like ethanol or ethyl acetate.

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). The Béchamp reduction, using iron and a weak acid like acetic acid, is a historically significant and industrially relevant example.

Transfer Hydrogenation: In this method, a source other than hydrogen gas is used to provide hydrogen. Common hydrogen donors include hydrazine, ammonium formate, and cyclohexene, often in the presence of a catalyst like Pd/C.

Other Reducing Agents: Reagents like sodium dithionite (Na2S2O4) or sodium sulfide (Na2S) can also be employed for the reduction of nitro groups.

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to achieve chemoselectivity.

| Reducing System | Typical Conditions | Product |

| H₂, Pd/C | Ethanol, Room Temperature | N1,4,5-trimethylbenzene-1,2-diamine |

| Fe, HCl | Aqueous/Alcoholic solution, Heat | N1,4,5-trimethylbenzene-1,2-diamine |

| Sn, HCl | Aqueous/Alcoholic solution, Heat | N1,4,5-trimethylbenzene-1,2-diamine |

| Na₂S₂O₄ | Aqueous solution | N1,4,5-trimethylbenzene-1,2-diamine |

Mechanistic Studies of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The exact mechanism can vary depending on the reducing agent and reaction conditions.

A generally accepted pathway for the reduction of aromatic nitro compounds involves the following steps:

Nitroso Intermediate: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

Hydroxylamine Intermediate: The nitroso group is further reduced to a hydroxylamine group (-NHOH).

Amine Formation: Finally, the hydroxylamine is reduced to the corresponding primary amine (-NH₂).

Under certain conditions, particularly in catalytic hydrogenation, the reaction can proceed smoothly to the amine without the isolation of the intermediates. However, the formation of these intermediates is crucial for understanding potential side reactions. The stability and reactivity of the hydroxylamine intermediate can be a critical factor, as its accumulation can sometimes lead to undesired side products or even hazardous conditions in industrial processes.

Reactions Leading to Nitroso Intermediates

While the complete reduction to the amine is often the desired outcome, it is possible to selectively reduce the nitro group to the nitroso stage under specific conditions. This partial reduction is less common but can be achieved using milder reducing agents or by carefully controlling the reaction parameters. The isolation of nitroso intermediates can be challenging as they are often more reactive than the starting nitro compound and can readily undergo further reduction.

Reactions of the Amine Functionality

The secondary amine group in this compound is also a site of reactivity, although its nucleophilicity is significantly reduced by the strong electron-withdrawing effect of the ortho-nitro group.

Alkylation and Acylation Reactions

Alkylation: The secondary amine can undergo N-alkylation with alkyl halides or other alkylating agents. However, the reaction is expected to be slower compared to an aniline (B41778) without the deactivating nitro group. The reaction would likely require a base to deprotonate the amine, forming a more nucleophilic amide anion.

Acylation: Acylation of the secondary amine with acyl chlorides or anhydrides is a common reaction to form amides. This reaction is generally more facile than alkylation. The product of acylation of this compound would be an N-acyl-N,4,5-trimethyl-2-nitroaniline. Acylation is often used as a protective strategy for amino groups in multi-step syntheses.

| Reaction | Reagent | Product |

| Alkylation | Alkyl Halide (R-X), Base | N-Alkyl-N,4,5-trimethyl-2-nitroaniline |

| Acylation | Acyl Chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O) | N-Acyl-N,4,5-trimethyl-2-nitroaniline |

Diazotization and Coupling Reactions

Diazotization is a reaction of a primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Since this compound is a secondary amine, it will not undergo a standard diazotization reaction to form a stable diazonium salt. Instead, secondary aromatic amines react with nitrous acid to form N-nitrosoamines.

Therefore, treatment of this compound with nitrous acid would be expected to yield N-nitroso-N,4,5-trimethyl-2-nitroaniline.

Should the nitro group in this compound be reduced to a primary amino group, forming N1,4,5-trimethylbenzene-1,2-diamine, this resulting primary aromatic amine could then undergo diazotization. The resulting diazonium salt would be a reactive intermediate capable of participating in various coupling reactions to form azo compounds, which are important as dyes and pigments. icrc.ac.ir For example, it could couple with activated aromatic compounds like phenols or anilines.

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound allows it to undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction is a cornerstone of imine synthesis and proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by either an acid or a base, or can be promoted by heating. rsisinternational.orgwordpress.com The formation of a Schiff base from an aldehyde or ketone is a reversible reaction. rsisinternational.orgwordpress.com

The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon. This is followed by the formation of a hemiaminal intermediate. Subsequent dehydration of the hemiaminal, often facilitated by acid catalysis which makes the hydroxyl group a better leaving group (water), results in the formation of the C=N double bond characteristic of an imine. wikipedia.org

While aldehydes generally react more readily than ketones in condensation reactions due to lower steric hindrance at the carbonyl carbon, both are viable substrates. fud.edu.ng For this compound, the reaction with an aldehyde would proceed as follows:

The presence of the electron-withdrawing nitro group and the electron-donating methyl groups on the aromatic ring of this compound can influence the nucleophilicity of the amino group and the stability of the resulting Schiff base.

A variety of solvents can be employed for these reactions, with ethanol being commonly used. fud.edu.ngisca.inresearchgate.net The progress of the reaction can often be monitored by the formation of a colored product.

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| This compound | Aldehyde (e.g., Benzaldehyde) | Schiff Base (Imine) | Acid or base catalysis, heating |

| This compound | Ketone (e.g., Acetone) | Schiff Base (Imine) | Acid or base catalysis, heating |

Electrophilic Aromatic Substitution (EAS) on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. latech.edu The rate and regioselectivity of EAS reactions on a substituted benzene (B151609) ring are dictated by the electronic properties of the substituents already present. latech.edu

In the case of this compound, the aromatic ring is substituted with three methyl groups, an amino group (or a trimethylamino group, depending on the specific context of "N"), and a nitro group. These substituents exert competing directing effects:

Amino (-NHR) and Methyl (-CH₃) Groups: These are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions.

Nitro (-NO₂) Group: This is a deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. nih.govrsc.org

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. rsc.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst.

Given the substitution pattern of this compound, the positions for further electrophilic attack would be sterically and electronically influenced. The positions ortho and para to the activating groups and meta to the deactivating group will be the most likely sites of reaction.

| Reaction Type | Reagents | Electrophile | Expected Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Aromatic ring with an additional nitro group |

| Bromination | Br₂, FeBr₃ | Br⁺ | Aromatic ring with a bromine substituent |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | Aromatic ring with a sulfonic acid group |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Aromatic ring with an acyl group |

Rearrangement Reactions of N-Nitroaniline Systems

N-nitroaniline systems can undergo rearrangement reactions under both thermal and acid-catalyzed conditions. These rearrangements typically involve the migration of the nitro group from the nitrogen atom to the aromatic ring.

Theoretical studies on N-methyl-N-nitroanilines, which are structurally analogous to this compound, suggest that thermal rearrangement proceeds through a radical pair complex mechanism. rsisinternational.org This mechanism involves the homolytic cleavage of the N-N bond, generating a radical pair complex within a solvent cage. rsisinternational.org This is followed by the recombination of the radical pair, leading to the formation of ortho and para nitroanilines, followed by aromatization. rsisinternational.org

The key steps in this proposed mechanism are:

Homolysis of the N-N bond: This generates an aniline radical cation and a nitrogen dioxide radical.

Formation of a radical pair complex: The two radical species are held in close proximity by the solvent cage.

Recombination and aromatization: The radicals recombine at the ortho or para positions of the aromatic ring, followed by the loss of a proton to restore aromaticity.

It has been noted that the radical pair complexes are more stable than the corresponding solvent-caged radical pairs. rsisinternational.org

The acid-catalyzed rearrangement of N-nitroanilines has been a subject of extensive study. For N-methyl-N-nitroanilines, theoretical calculations indicate that the reaction is initiated by the protonation of the aniline nitrogen. This is followed by the formation of a protonated N-methyl-O-nitroso-N-phenylhydroxylamine through a three-membered spirocyclic oxadiaziridine transition state.

This intermediate then undergoes homolytic dissociation to generate an N-methylaniline cationic radical and a nitrogen dioxide complex. These species then recombine and aromatize to yield protonated N-methyl-o-nitroanilines and N-methyl-p-nitroanilines. rsisinternational.org

An alternative "cartwheel" mechanism has been proposed for the acid-catalyzed rearrangement of N-nitroaniline itself. This mechanism involves the isomerization of the protonated N-nitro form to an N-nitrite, followed by migration to the para-position via an ortho-linked C-nitrite intermediate. wordpress.com Kinetic, product, and tracer studies support an intramolecular mechanism for this rearrangement. wordpress.com It is important to note that thermal rearrangements generally require higher activation energy than their acid-catalyzed counterparts. rsisinternational.org

| Rearrangement Type | Key Intermediate(s) | Proposed Mechanism |

| Thermal | Radical pair complex | Homolytic N-N bond cleavage, recombination, and aromatization. |

| Acid-Catalyzed | Protonated species, Nitrite intermediates | Protonation, intramolecular migration of the nitro group. |

Oxidation Reactions of Anilines and Nitroaniline Derivatives

The oxidation of anilines and their derivatives can lead to a variety of products, depending on the oxidant and the reaction conditions. The oxidation process can be categorized as either selective or non-selective. fud.edu.ng

The oxidation of anilines can proceed through a series of stepwise reactions. The initial step in the one-electron oxidation of an amine is the formation of a radical cation. researchgate.net This radical cation can then undergo further reactions.

For aniline itself, oxidation can lead to products such as nitrobenzene (B124822) and benzoquinones. fud.edu.ng The conversion of anilines to nitroarenes is an important synthetic transformation and can be achieved using various oxidizing agents, including:

m-Chloroperbenzoic acid (m-CPBA) isca.in

Sodium perborate in acetic acid isca.in

Hydrogen peroxide in the presence of a catalyst isca.in

The mechanism for the oxidation of anilines to nitroarenes is believed to proceed through nitrosoarene intermediates. The final step is the oxidation of the nitrosoarene to the corresponding nitro derivative. isca.in

The presence of the nitro group in this compound makes the aromatic ring electron-deficient, which can influence the course of further oxidation reactions. The amino group, however, is susceptible to oxidation. The ultimate products of the oxidation of this compound would depend on the strength of the oxidizing agent and the reaction conditions, with possibilities including the formation of azoxybenzenes or further oxidation of the amino group.

| Oxidizing Agent | Potential Product(s) |

| m-Chloroperbenzoic acid (m-CPBA) | Further nitrated products, oxidation of the amino group |

| Sodium Perborate | Further nitrated products, oxidation of the amino group |

| Hydrogen Peroxide (with catalyst) | Further nitrated products, azoxy compounds |

| Potassium Permanganate | Ring cleavage under harsh conditions |

Investigation of Oxidative Reaction Mechanisms of this compound

Currently, there is a notable absence of specific research detailing the oxidative reaction mechanisms of this compound in publicly available scientific literature. While studies on the oxidation of analogous compounds, such as other isomers of nitroaniline and various aniline derivatives, are documented, this information cannot be directly extrapolated to this compound due to the unique influence of the positions of the nitro and multiple methyl groups on the aniline ring. The electronic and steric effects of these substituents are expected to significantly impact the reactivity and mechanistic pathways of oxidation.

Therefore, a detailed and scientifically accurate account of the oxidative reaction mechanisms, including specific data tables and research findings for this compound, cannot be provided at this time. Further experimental investigation is required to elucidate the specific pathways and products of its oxidative degradation.

Structural Elucidation and Advanced Spectroscopic Characterization of N,4,5 Trimethyl 2 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, would provide unambiguous evidence for the connectivity and chemical environment of each atom in N,4,5-Trimethyl-2-nitroaniline.

The ¹H NMR spectrum of this compound is predicted to be relatively simple and highly informative. The key to its interpretation lies in the chemical shift (δ), integration, and multiplicity of each signal, which correspond to the electronic environment, the number of protons, and the neighboring protons, respectively.

The aromatic region is expected to feature two distinct singlets, corresponding to the protons at the C3 and C6 positions. The proton at C3 would likely appear more downfield due to the deshielding inductive effect of the adjacent nitro group. The C6 proton, being ortho to the N-methylamino group, would also be influenced, but its precise shift is dependent on the interplay of electronic effects.

In the aliphatic region, three sharp singlets are anticipated. A singlet corresponding to the three protons of the N-methyl group would be observed, with a chemical shift influenced by its attachment to the nitrogen atom. Two additional singlets would arise from the methyl groups attached to the aromatic ring at the C4 and C5 positions. Their chemical shifts would be characteristic of aryl methyl groups. The integration of each of the five singlets would correspond to 1H (for the aromatic protons) or 3H (for the methyl groups), confirming the proton count at each position.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | 7.0 - 7.5 | Singlet (s) | 1H |

| H-6 | 6.5 - 7.0 | Singlet (s) | 1H |

| N-CH₃ | 2.8 - 3.2 | Singlet (s) | 3H |

| C4-CH₃ | 2.2 - 2.5 | Singlet (s) | 3H |

| C5-CH₃ | 2.2 - 2.5 | Singlet (s) | 3H |

Complementing the proton NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For this compound, a total of nine distinct signals are expected, corresponding to the six carbons of the benzene (B151609) ring and the three methyl carbons.

The aromatic region would display six signals. The carbons bearing the nitro (C2) and amino (C1) groups would be significantly shifted due to strong electronic effects. The C1 carbon, attached to the nitrogen, would appear downfield, while the C2 carbon, attached to the electron-withdrawing nitro group, would also be significantly deshielded. The positions of the methyl-substituted carbons (C4, C5) and the proton-bearing carbons (C3, C6) would be determined by the combined electronic contributions of all substituents. The three methyl carbons would appear in the upfield aliphatic region of the spectrum, with distinct shifts for the N-methyl carbon versus the two aryl methyl carbons.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 145 - 155 |

| C2 | 135 - 145 |

| C3 | 120 - 130 |

| C4 | 130 - 140 |

| C5 | 130 - 140 |

| C6 | 110 - 120 |

| N-CH₃ | 30 - 35 |

| C4-CH₃ | 15 - 25 |

| C5-CH₃ | 15 - 25 |

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, no cross-peaks would be expected in the aromatic region, as the H-3 and H-6 protons are isolated and would appear as singlets. This absence of correlation would confirm their structural isolation from other protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. HMQC/HSQC would show clear cross-peaks connecting the H-3 signal to the C3 signal, H-6 to C6, the N-CH₃ protons to the N-methyl carbon, and the C4-CH₃ and C5-CH₃ protons to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful technique for mapping the molecular framework by revealing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations that would confirm the substitution pattern include:

The N-CH₃ protons showing a cross-peak to the C1 carbon.

The H-3 proton showing correlations to C1, C2, C4, and C5.

The H-6 proton showing correlations to C1, C2, and C4.

The C4-CH₃ protons correlating with C3, C4, and C5.

The C5-CH₃ protons correlating with C4, C5, and C6.

These combined 2D NMR data would provide an unambiguous and definitive structural proof of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing direct information about the functional groups present. FTIR and Raman spectroscopy are complementary techniques that together offer a comprehensive vibrational profile.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

N-H Vibration: As a secondary amine, a single, moderately sharp absorption band is expected in the region of 3350-3450 cm⁻¹. This is a key distinguishing feature from primary anilines, which show two bands (symmetric and asymmetric stretches).

C-H Stretching: Signals for aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the three methyl groups would be observed as strong bands in the 2850-3000 cm⁻¹ range.

NO₂ Group Vibrations: The nitro group is a very strong infrared absorber. Two distinct and intense bands are expected: an asymmetric stretching vibration typically found between 1520 and 1560 cm⁻¹, and a symmetric stretching vibration between 1340 and 1370 cm⁻¹. The presence of these strong bands is a clear indicator of the nitro functionality.

Aromatic C=C Stretching: The benzene ring itself gives rise to several characteristic bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) is expected in the 1250-1350 cm⁻¹ range.

Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |

| Aromatic C-N Stretch | 1250 - 1350 | Medium-Strong |

Raman spectroscopy provides complementary data to FTIR, as it is based on changes in polarizability during vibration rather than changes in dipole moment. Vibrations that are weak in FTIR may be strong in Raman, and vice-versa.

For this compound, the most prominent features in the Raman spectrum would likely be:

Symmetric NO₂ Stretch: This vibration, typically around 1340-1370 cm⁻¹, is exceptionally strong and sharp in Raman spectra, making it a powerful diagnostic peak.

Aromatic Ring Vibrations: The "ring breathing" modes of the substituted benzene ring, often appearing in the 1000-1600 cm⁻¹ region, are usually strong and provide a fingerprint of the aromatic system.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also visible but are generally less intense than in the FTIR spectrum.

N-H Stretch: The N-H stretching vibration is typically weak in Raman spectra.

The combination of FTIR and Raman data would provide a robust and confirmatory analysis of the functional groups present in the this compound molecule.

Correlation of Vibrational Modes with Molecular Structure and Intermolecular Interactions

The vibrational spectrum of this compound, as analyzed through techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers profound insights into its molecular architecture and the subtle interplay of forces between its functional groups. The analysis of vibrational modes is performed by correlating experimental data with quantum chemical calculations, often using Density Functional Theory (DFT). scholarsresearchlibrary.comrasayanjournal.co.in This approach allows for the unambiguous assignment of specific vibrational frequencies to the stretching, bending, and torsional motions of the molecule's constituent atoms. scholarsresearchlibrary.com

The structure of this compound is characterized by a benzene ring substituted with an electron-withdrawing nitro group (-NO2) and electron-donating amino (-NHCH3) and methyl (-CH3) groups. This "push-pull" electronic configuration significantly influences the vibrational frequencies of the aromatic ring and the substituent groups themselves.

A key structural feature in 2-nitroaniline (B44862) derivatives is the formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. researchgate.netnih.gov In this compound, this interaction is expected between the N-H of the secondary amine and the ortho-nitro group. This hydrogen bonding leads to a noticeable shift in the vibrational frequencies of both the N-H and NO2 groups. For instance, the N-H stretching frequency is typically lowered and broadened, while the asymmetric and symmetric stretching frequencies of the NO2 group are also perturbed.

The vibrational assignments for this compound can be extrapolated from studies on structurally similar molecules like 4,5-dimethyl-2-nitroaniline and other substituted anilines. rasayanjournal.co.in The aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. The asymmetric and symmetric stretching modes of the nitro group are expected around 1500-1530 cm⁻¹ and 1330-1360 cm⁻¹, respectively. The C-N stretching vibrations for the aromatic amine and the nitro group also give rise to characteristic bands in the fingerprint region. The presence of methyl groups introduces C-H stretching and bending vibrations, which are also identifiable in the spectrum.

Intermolecular interactions in the solid state are generally weaker. While strong intermolecular hydrogen bonds are often absent, the packing in the crystal lattice is governed by weaker van der Waals forces and potential dipole-dipole interactions arising from the molecule's high polarity. researchgate.net The arrangement of molecules in the solid state can lead to slight shifts and splitting of vibrational bands compared to the gaseous or solution phase.

Table 1: Characteristic Vibrational Modes for this compound (Predicted based on related compounds)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | ~3400 | Stretching of the secondary amine N-H bond, potentially shifted due to intramolecular H-bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Asymmetric and symmetric stretching of C-H bonds in the methyl groups. |

| NO₂ Asymmetric Stretch | 1500 - 1530 | Asymmetric stretching of the N-O bonds in the nitro group. |

| C=C Ring Stretch | 1450 - 1600 | In-plane stretching vibrations of the aromatic ring. |

| NO₂ Symmetric Stretch | 1330 - 1360 | Symmetric stretching of the N-O bonds in the nitro group. |

| C-N Stretch (Amine) | 1250 - 1350 | Stretching of the bond between the ring and the amino nitrogen. |

| C-N Stretch (Nitro) | 840 - 870 | Stretching of the bond between the ring and the nitro nitrogen. |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

The electronic absorption spectrum of this compound, recorded using UV-Vis spectroscopy, is dominated by the electronic transitions within the nitroaniline chromophore. The benzene ring substituted with the amino group (-NHCH3) and the nitro group (-NO2) constitutes the primary chromophore, where the lone pair electrons on the nitrogen of the amino group and the π-electrons of the benzene ring are in conjugation with the π-system of the nitro group. researchgate.netresearchgate.net

The UV-Vis spectrum of substituted benzenes typically shows several absorption bands originating from π→π* transitions, which are modifications of the E and B bands of benzene. researchgate.net In this compound, the presence of the strong electron-donating amino group and the strong electron-withdrawing nitro group causes significant shifts of these bands to longer wavelengths (bathochromic or red shifts) and an increase in their intensity (hyperchromic effect). researchgate.net

The spectrum is generally characterized by two main absorption bands:

An intense band at a lower wavelength, which can be assigned to a π→π* transition. This transition involves the excitation of an electron from a π bonding orbital (largely associated with the benzene ring and amino group) to a π* antibonding orbital (largely associated with the nitro group). researchgate.net This corresponds to the E2 band in benzene, which is shifted to wavelengths typically above 230 nm. researchgate.net

A broad, less intense band at a longer wavelength, often extending into the visible region, which is characteristic of an intramolecular charge-transfer (ICT) transition. nih.govchemrxiv.org This transition has significant π→π* character, involving the promotion of an electron from the highest occupied molecular orbital (HOMO), which is localized on the electron-rich part of the molecule (the amino group and the phenyl ring), to the lowest unoccupied molecular orbital (LUMO), which is localized on the electron-deficient nitro group. chemrxiv.org This band is a heavily shifted version of the benzene B-band. researchgate.net

A weaker n→π* transition, involving the excitation of a non-bonding electron from an oxygen atom of the nitro group or the nitrogen of the amino group to a π* antibonding orbital, may also be present, but it is often obscured by the much more intense π→π* or charge-transfer bands. researchgate.netlibretexts.org

Table 2: Electronic Transitions in this compound

| Wavelength Range (nm) | Molar Absorptivity (ε) | Transition Type | Description |

|---|---|---|---|

| ~280-290 | High | π→π* | Corresponds to the shifted E₂ band of benzene. Involves excitation within the conjugated π-system. |

| ~390-420 | Moderate | π→π* (Intramolecular Charge-Transfer) | Corresponds to the shifted B band of benzene. Involves significant electron density transfer from the amino/phenyl moiety (HOMO) to the nitro group (LUMO). |

The long-wavelength absorption band in this compound is a classic example of an intramolecular charge-transfer (ICT) band. nih.gov This arises from the "push-pull" nature of the molecule, where the electron-donating amino and methyl groups "push" electron density into the aromatic ring, and the electron-withdrawing nitro group "pulls" electron density out of it. Upon absorption of light, there is a significant displacement of electron density from the donor side to the acceptor side of the molecule. chemrxiv.org

This charge-transfer character makes the electronic spectrum of this compound highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net The excited state of the molecule has a much larger dipole moment than the ground state due to the light-induced charge separation. In polar solvents, the solvent molecules orient themselves to stabilize the highly polar excited state more than the less polar ground state. This stabilization lowers the energy of the excited state, thus reducing the energy gap for the electronic transition. chemrxiv.org

Consequently, as the polarity of the solvent increases, the ICT absorption band shifts to a longer wavelength (a bathochromic or red shift). researchgate.netresearchgate.net This positive solvatochromism is a hallmark of π→π* transitions with charge-transfer character. For example, the absorption maximum (λ_max) observed in a nonpolar solvent like carbon tetrachloride would be at a shorter wavelength than in a polar solvent like propane-2-ol. researchgate.net

Table 3: Solvatochromic Shift of the ICT Band of 4,5-Dimethyl-2-nitroaniline

| Solvent | Polarity | λ_max (nm) for B-Band |

|---|---|---|

| Carbon Tetrachloride | Nonpolar | 394 |

| Diethyl Ether | Low Polarity | 403 |

| Propane-2-ol | Polar | 413 |

(Data is for the closely related compound 4,5-dimethyl-2-nitroaniline, demonstrating the expected trend for this compound) researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight of the compound. For this compound (C₉H₁₂N₂O₂), the expected molecular weight is approximately 180.1 g/mol .

The molecular ion of an aromatic nitro compound is typically prominent due to the stability of the aromatic ring. libretexts.org Following ionization, the energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of this fragmentation pattern provides valuable structural information.

For this compound, the fragmentation is expected to follow pathways common to aromatic amines and nitro compounds: libretexts.orgnih.gov

Loss of the Nitro Group: A very common fragmentation pathway for nitroaromatics is the cleavage of the C-NO₂ bond. This can manifest as the loss of •NO₂ (46 Da) leading to a fragment at [M-46]⁺, or the loss of •O followed by the loss of CO.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amino group (alpha-cleavage) is characteristic of amines. This would involve the loss of a methyl radical (•CH₃, 15 Da) from the N-methyl group, resulting in a fragment at [M-15]⁺.

Ring Fragmentation: The aromatic ring itself can fragment, though this often leads to smaller, less diagnostic ions.

The fragmentation pattern for a related compound, 4-nitroaniline, shows a dominant molecular ion peak and key fragments corresponding to the loss of the nitro group. nih.gov The presence of the three methyl groups in this compound introduces additional fragmentation pathways, primarily the loss of methyl radicals.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound (C₉H₁₂N₂O₂)

| m/z Value (Predicted) | Ion Structure | Description |

|---|---|---|

| 180 | [C₉H₁₂N₂O₂]⁺• | Molecular Ion (M⁺•) |

| 165 | [C₈H₉N₂O₂]⁺ | Loss of a methyl radical (•CH₃) from the N-methyl group, [M-15]⁺. |

| 134 | [C₉H₁₂N]⁺ | Loss of the nitro group (•NO₂), [M-46]⁺. |

| 119 | [C₈H₉N]⁺ | Loss of •NO₂ and •CH₃, [M-46-15]⁺. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzene derivatives. |

Computational and Theoretical Chemistry Investigations of N,4,5 Trimethyl 2 Nitroaniline

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like N,4,5-Trimethyl-2-nitroaniline, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional shape (optimized geometry).

This process involves calculating the molecule's energy at various atomic arrangements until the lowest energy state is found. The output provides precise data on bond lengths, bond angles, and dihedral angles. For instance, in studies of similar nitroanilines, DFT has been used to determine the planarity of the benzene (B151609) ring and the orientation of the amino and nitro substituent groups. nih.gov These calculations often show good agreement with experimental data obtained from X-ray crystallography. nih.govjchps.com Analysis of the electronic properties, such as the distribution of electron density, can reveal how the electron-donating amino group and electron-withdrawing nitro group influence the aromatic system.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only and does not represent actual calculated data.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C1-N(H)CH₃ | 1.375 |

| C2-N(O₂) | 1.460 | |

| N-O (avg) | 1.230 | |

| Bond Angles (°) | C1-C2-N(O₂) | 121.5 |

| O-N-O | 124.0 |

| Dihedral Angle (°) | C1-C2-N-O | 15.0 |

Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.comlibretexts.org

For this compound, the HOMO would likely be distributed over the aniline (B41778) part of the molecule, particularly the nitrogen atom of the N-methylamino group and the aromatic ring, reflecting its nucleophilic character. researchgate.net The LUMO would be expected to be localized on the nitro group and the benzene ring, indicating the molecule's electrophilic sites. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. jchps.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties (Illustrative) This table is for illustrative purposes only and does not represent actual calculated data.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 3.70 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing effects resulting from the interaction of filled (donor) orbitals with empty (acceptor) orbitals. In this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the aromatic ring and the nitro group. The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. acadpubl.eu

Prediction of Spectroscopic Parameters

Computational methods can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. After optimizing the geometry using DFT, a frequency calculation is performed to determine the energies of the normal modes of vibration. rasayanjournal.co.in

The results provide a list of frequencies and their corresponding intensities, which can be compared with experimental spectra to help assign specific peaks to particular molecular motions (e.g., N-H stretching, NO₂ symmetric stretching, C-C ring breathing). researchgate.net

A Potential Energy Distribution (PED) analysis is often performed to further characterize these vibrations. PED quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode, providing a precise description of the vibration. rasayanjournal.co.in

Theoretical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculations provide theoretical chemical shifts for each nucleus in the molecule, which are then compared to a reference compound (like Tetramethylsilane, TMS) to align with the experimental scale.

These predicted spectra are valuable tools for confirming the molecular structure and aiding in the assignment of signals in experimentally obtained NMR data. Discrepancies between calculated and experimental shifts can sometimes provide insight into solvent effects or specific molecular conformations.

UV-Vis Spectral Simulations (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited-state properties of molecules, making it a powerful tool for simulating UV-Vis absorption spectra. scielo.org.za This computational approach can predict the electronic transitions, their corresponding wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands.

Experimental studies on the analogue compound, 4,5-Dimethyl-2-nitroaniline, have identified its UV-absorption spectra in various solvents. researchgate.netresearchgate.net The electronic absorption spectrum of this molecule is understood in relation to the electronic transitions of benzene, which typically shows two E bands and one B band. researchgate.net For substituted anilines, absorption bands due to π→π* transitions are observed. researchgate.net The polarity of the solvent can affect the position and intensity of these absorption bands. researchgate.netresearchgate.net

A TD-DFT simulation for this compound would involve first optimizing the molecule's ground-state geometry using a suitable DFT functional and basis set. Subsequently, TD-DFT calculations would be performed to compute the vertical excitation energies. The results would provide a theoretical spectrum that could be compared with experimental data to assign the observed absorption bands to specific electronic transitions, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other molecular orbitals.

Intermolecular Interactions and Crystal Packing Theory

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.gov The analysis partitions crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than van der Waals radii as red spots, indicating key interactions such as hydrogen bonds.

This analysis also generates two-dimensional "fingerprint plots," which summarize all intermolecular contacts and provide quantitative percentages for each type of interaction. While no specific Hirshfeld analysis has been published for this compound or its analogue 4,5-Dimethyl-2-nitroaniline, studies on other nitro-substituted aromatic compounds reveal common patterns. For instance, in similar crystal structures, the most significant contributions to crystal packing often come from O···H, H···H, and C···H contacts, underscoring the importance of hydrogen bonding and van der Waals forces. nih.gov

| Interaction Type | Typical Contribution (%) in Nitroanilines |

| O···H / H···O | 30 - 55% |

| H···H | 15 - 25% |

| C···H / H···C | 5 - 15% |

| C···C | 2 - 10% |

| N···H / H···N | 2 - 8% |

| Note: Data is illustrative based on analyses of various nitroaniline derivatives and not specific to this compound. |

Hydrogen bonds are a critical directional force in the crystal packing of nitroanilines. A common feature in 2-nitroanilines is the formation of an intramolecular N—H⋯O hydrogen bond between the amino group and an oxygen atom of the adjacent nitro group, which creates a stable six-membered ring motif. nih.gov

In addition to intramolecular bonds, intermolecular hydrogen bonds dictate the supramolecular assembly. For the related compound 4,5-Dimethyl-2-nitroaniline , crystallographic studies show that it crystallizes with two independent molecules in the asymmetric unit (Z′ = 2). researchgate.net Each of these independent molecules forms intermolecular hydrogen bonds that link them into distinct C(6) chains. researchgate.net In other similar structures, like 5-Methyl-2-nitroaniline, intermolecular N—H⋯O hydrogen bonds link molecules into tapes, which then aggregate into more complex folded ribbon structures. nih.goviucr.org This demonstrates how subtle changes in substitution can alter the dimensionality and pattern of the hydrogen bond network.

Pi-stacking is a non-covalent interaction that occurs between aromatic rings. These interactions, while generally weaker than hydrogen bonds, play a significant role in stabilizing crystal structures by promoting parallel or T-shaped arrangements of aromatic moieties. In nitroarenes, the electron-withdrawing nature of the nitro group can influence the electrostatic potential of the aromatic ring, potentially strengthening interactions with electron-rich aromatic systems. nih.gov

While specific studies on pi-stacking interactions in this compound or 4,5-Dimethyl-2-nitroaniline are not available, analyses of other nitroaniline derivatives sometimes reveal the presence of weak π–π stacking interactions that provide additional stabilization to the crystal structure. nih.gov These interactions are often characterized by offset or parallel-displaced arrangements of the benzene rings rather than a direct face-to-face overlap. nih.gov

Energy Barriers and Reaction Pathway Modeling

Computational chemistry provides essential tools for modeling chemical reactions, allowing for the determination of reaction pathways and the calculation of activation energy barriers. These models help to understand reaction mechanisms, predict reaction rates, and rationalize experimental outcomes. For substituted anilines, computational studies have been used to predict properties such as one-electron oxidation potentials, which are relevant to their reactivity. umn.edu

However, detailed studies modeling specific reaction pathways and calculating energy barriers for reactions involving this compound or its close analogues are not available in the reviewed literature. Such an investigation would typically involve locating the transition state structures for a proposed reaction and calculating the energy difference between the reactants and the transition state to determine the activation energy.

X Ray Crystallographic Analysis of N,4,5 Trimethyl 2 Nitroaniline and Its Salts/co Crystals

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

No single crystal X-ray diffraction studies for N,4,5-Trimethyl-2-nitroaniline are available in the current body of scientific literature. Such a study would be required to definitively determine its absolute structure, including the precise arrangement of atoms in three-dimensional space.

Unit Cell Parameters and Space Group Determination

Without a crystallographic analysis, the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice: a, b, c, α, β, γ) and the space group (which describes the symmetry of the crystal) for this compound remain unknown.

Bond Lengths, Bond Angles, and Torsional Angles

Specific, experimentally determined values for bond lengths, bond angles, and torsional angles for this compound are not available. These parameters define the molecule's geometry and would be a primary result of an SCXRD study.

Molecular Conformation and Planarity

The conformation of the molecule, particularly the planarity of the benzene (B151609) ring and the orientation of the nitro and N-methylamino groups, has not been experimentally verified. The steric hindrance introduced by the three methyl groups and the ortho nitro group would likely lead to significant twisting of the substituent groups relative to the aromatic ring, a key feature that can only be quantified through X-ray diffraction.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

No powder X-ray diffraction patterns for this compound have been published. A PXRD pattern serves as a "fingerprint" for a crystalline solid and is used to identify the phase purity of a bulk sample.

Investigation of Polymorphism and Co-crystallization

There is no information regarding the existence of polymorphs (different crystal structures of the same compound) or the formation of co-crystals for this compound. Polymorphism is a common phenomenon in nitroaniline derivatives, and its investigation is crucial for understanding the stability and properties of the solid form.

Correlation Between Solid-State Structure and Spectroscopic Properties

While spectroscopic data (e.g., IR, Raman, NMR) may exist for this compound, a correlation between these properties and its specific solid-state structure cannot be established without the foundational crystallographic data.

Environmental Transformation and Degradation Pathways of N,4,5 Trimethyl 2 Nitroaniline

Photolytic Degradation Mechanisms

The primary photochemical process for N-methyl-N-nitroanilines in organic solvents is reported to be the fission of the nitrogen-nitrogen (N-N) bond. rsc.org The nature of the solvent can influence whether this bond cleavage is homolytic (in aprotic solvents) or heterolytic (in protic solvents like methanol). rsc.org For N,4,5-trimethyl-2-nitroaniline, which has an amino group rather than a nitroamino group, direct N-N fission is not applicable. However, photolysis is still expected to occur.

Studies on other nitroanilines, such as p-nitroaniline, show that photocatalytic degradation is an effective removal method. researchgate.net This process often employs a semiconductor catalyst, like titanium dioxide (TiO2), and utilizes either artificial UV or natural solar radiation. researchgate.net The degradation proceeds through the generation of highly reactive oxygen species. Intermediates identified during the photocatalytic degradation of 4-nitroaniline include p-aminophenol, p-benzoquinone, and hydroquinone, indicating that hydroxylation of the aromatic ring and subsequent oxidation are key steps. researchgate.net It can be hypothesized that this compound would undergo similar reactions, likely leading to hydroxylated and demethylated intermediates before eventual ring cleavage.

The rate and products of photolysis would be influenced by the specific arrangement of the methyl and nitro groups on the aniline (B41778) ring of this compound. The presence of multiple methyl groups, which are electron-donating, may affect the electronic properties of the molecule and its susceptibility to photochemical attack compared to unsubstituted nitroanilines.

Chemical Degradation in Aquatic and Terrestrial Environments

Chemical degradation processes, apart from photolysis, can contribute to the transformation of this compound in the environment. These processes include hydrolysis and oxidation.

Hydrolysis is generally not considered a major degradation pathway for many substituted anilines under typical environmental pH conditions. For instance, the environmental fate of 2-chloro-4-nitroaniline is not significantly influenced by hydrolysis. nih.gov Given the stable aromatic structure of this compound, it is likely to be resistant to hydrolysis as well.

Advanced Oxidation Processes (AOPs), however, are highly effective in degrading recalcitrant organic compounds. The solar photo-Fenton process, which generates powerful hydroxyl radicals, has been shown to degrade p-nitroaniline in water with over 98% efficiency in 30 minutes under optimal conditions. nih.gov This process effectively destroys the conjugated π-systems of the aromatic ring, leading to mineralization. nih.gov It is highly probable that this compound would also be susceptible to degradation by such strong oxidative methods.

In terrestrial environments, the fate of anilines is often linked to their interaction with soil components. Anilines are known to form covalent bonds with humic acids, the organic matter in soil. oecd.org This binding can decrease the compound's mobility and bioavailability, making it less accessible for degradation but also sequestering it within the soil matrix. epa.gov The methyl groups on this compound would likely increase its hydrophobicity compared to unsubstituted nitroaniline, potentially leading to stronger sorption to soil organic carbon.

Biotransformation Pathways by Microorganisms

Microbial biotransformation is a critical process for the breakdown of nitroaromatic compounds in the environment. nih.gov These transformations can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, with distinct pathways dominating in each case.

Under aerobic conditions, microorganisms can utilize nitroanilines as a source of carbon, nitrogen, and energy, often leading to complete mineralization. nih.govplos.org A common initial step in the aerobic degradation of N-substituted anilines is enzymatic modification of the substituent groups. For N-methyl-4-nitroaniline, an aerobic Pseudomonas species was found to initiate degradation via N-demethylation, forming 4-nitroaniline and formaldehyde (B43269). plos.org This is followed by a monooxygenase-catalyzed reaction that replaces the nitro group with a hydroxyl group, yielding 4-aminophenol. plos.org

For this compound, a similar N-demethylation of the N-methyl group could be a plausible initial step. Another key aerobic mechanism is the action of monooxygenase or dioxygenase enzymes that hydroxylate the aromatic ring, which can lead to the removal of the nitro group as nitrite (B80452) and eventual ring cleavage. nih.govnih.gov For example, the degradation of 2-chloro-4-nitroaniline by a Rhodococcus species proceeds through the formation of 4-amino-3-chlorophenol. nih.gov

| Model Compound | Microorganism | Initial Transformation Step | Key Intermediates |

|---|---|---|---|

| N-methyl-4-nitroaniline | Pseudomonas sp. FK357 | N-demethylation | 4-nitroaniline, 4-aminophenol, 1,2,4-benzenetriol plos.org |

| 2-chloro-4-nitroaniline | Rhodococcus sp. MB-P1 | Monooxygenation (denitration) | 4-amino-3-chlorophenol, 6-chloro-hydroxyquinol nih.gov |

| 4-nitroaniline | Mixed bacterial culture | Not specified | Complete removal observed nih.gov |

In the absence of oxygen, the primary microbial transformation for nitroaromatic compounds involves the reduction of the electron-withdrawing nitro group. researchgate.netnih.gov This process occurs sequentially, with the nitro group (-NO2) being reduced to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH2) group. researchgate.net

For this compound, this reductive pathway would result in the formation of N¹,4,5-trimethylbenzene-1,2-diamine . While this transformation removes the nitro group, the resulting aromatic amines can be persistent and, in some cases, carcinogenic. researchgate.net However, some anaerobic microbial communities can further degrade these amine products. researchgate.net Studies on 2,4-dinitrotoluene have shown that it is transformed anaerobically into 2,4-diaminotoluene, which can then be mineralized under subsequent aerobic conditions, suggesting a two-stage anaerobic-aerobic treatment process can be effective. researchgate.net

| Compound | Transformation Pathway | Primary Product |

|---|---|---|

| This compound | Sequential reduction of the nitro group | N¹,4,5-trimethylbenzene-1,2-diamine researchgate.netnih.gov |

Fate and Transport Studies in Environmental Matrices

Specific fate and transport studies for this compound have not been identified in the scientific literature. However, the compound's behavior can be inferred from its chemical structure and data on related nitroanilines. The term "fate and transport" describes how a chemical moves and where it ultimately resides in the environment. acs.org

Key properties influencing environmental transport include water solubility, vapor pressure, and the octanol-water partition coefficient (log K_ow). For the related compound 2-nitroaniline (B44862), the water solubility is 1170 mg/L and the log K_ow is 1.85. oecd.org This indicates moderate water solubility and a tendency to partition into the water compartment, though binding to sediments with organic content is also expected. oecd.org

The presence of three methyl groups on the this compound molecule would likely decrease its water solubility and increase its log K_ow compared to 2-nitroaniline. A higher log K_ow suggests a greater affinity for organic matter, meaning it would be more likely to adsorb to soil and sediment. This adsorption would reduce its mobility in both terrestrial and aquatic systems. Therefore, in a soil environment, this compound is expected to have limited leaching potential, with its transport being primarily governed by soil organic content. mdpi.com In aquatic environments, it would likely partition between the water column and the sediment.

N,4,5 Trimethyl 2 Nitroaniline in Advanced Materials and Chemical Synthesis Research

Precursor in the Synthesis of Dyes and Pigments

Substituted nitroanilines are foundational intermediates in the manufacturing of a wide range of dyes, particularly azo dyes. chempanda.commagritek.com The synthesis process typically involves the diazotization of the primary amino group on the nitroaniline, followed by a coupling reaction with an electron-rich substrate like a phenol (B47542) or another aniline (B41778) derivative. primescholars.comatbuftejoste.com.ng

The presence of the nitro group and methyl groups on the N,4,5-Trimethyl-2-nitroaniline molecule influences the electronic properties of the aromatic ring, which in turn affects the color of the resulting dye. The general procedure for utilizing a nitroaniline derivative in dye synthesis is as follows:

Diazotization: The primary amine group of the nitroaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5°C). This reaction converts the amino group into a highly reactive diazonium salt.

Coupling: The diazonium salt is then reacted with a coupling component. The choice of coupling agent is crucial as it largely determines the final color and properties of the dye.

While specific research detailing the use of this compound is specialized, its structural similarity to other commercially important nitroanilines, such as p-nitroaniline, suggests its suitability for creating dyes with potentially unique shades and fastness properties. atbuftejoste.com.ngresearchgate.net The methyl substituents would likely enhance the solubility of the resulting dye in nonpolar media and could cause a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in its absorption spectrum.

| Reaction Stage | Reagents | Purpose | Typical Product |

| Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Converts the primary amine (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). | Diazonium salt of this compound |

| Azo Coupling | Electron-rich aromatic compounds (e.g., H-acid, J-acid, phenols) | Forms the azo bond (-N=N-), creating the chromophore responsible for color. | Azo dye |

Intermediate in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their ring structures, are ubiquitous in medicinal chemistry and materials science. ajrconline.org Nitroaromatic compounds like this compound serve as versatile starting materials for the synthesis of various nitrogen-containing heterocycles. rsc.orgresearchgate.net

A key synthetic strategy involves the reduction of the nitro group to a primary amine. In the case of this compound, this transformation would yield a substituted benzene-1,2-diamine derivative. This resulting diamine is a classic precursor for the formation of several important heterocyclic systems, including:

Benzimidazoles: Reaction of the diamine with carboxylic acids or their derivatives leads to the formation of the benzimidazole (B57391) ring system, a core structure in many pharmaceuticals.

Quinoxalines: Condensation of the diamine with α-dicarbonyl compounds (e.g., glyoxal) yields quinoxalines, which are known for their diverse biological activities.

Phenazines: Oxidation of the diamine in the presence of other anilines can lead to the formation of phenazine (B1670421) structures, which are used as dyes and electronic materials.

The reactivity of nitroalkenes, which can be derived from nitroaromatic compounds, also provides a pathway to saturated heterocycles like piperidines through cascade reactions and cycloadditions. researchgate.netresearchgate.net The specific substitution pattern of this compound can be leveraged to synthesize highly substituted and sterically defined heterocyclic molecules.

Building Block for Complex Organic Molecules

In organic synthesis, the term "building block" refers to a molecule with specific reactive sites that can be used to assemble more complex structures. nih.gov this compound fits this description perfectly due to the distinct reactivity of its functional groups. nbinno.comnbinno.com

The primary transformations that make this compound a versatile building block include:

Reduction of the Nitro Group: As mentioned, the nitro group can be selectively reduced to an amine, opening pathways to diamine chemistry. mdpi.com

Modification of the Amino Group: The existing N-methyl group makes the amine a secondary amine. This group can direct reactions and influence the final structure of the product.

Electrophilic Aromatic Substitution: The positions on the aromatic ring are activated or deactivated by the existing substituents (amino, nitro, and methyl groups), allowing for controlled introduction of new functional groups such as halogens or sulfonic acids.

These transformations enable chemists to use this compound as a scaffold to construct intricate molecules with desired properties for applications in pharmaceuticals, agrochemicals, and materials science. nbinno.comfrontiersin.org

| Functional Group | Potential Transformation | Synthetic Utility |

| Nitro Group (-NO₂) | Reduction to Amine (-NH₂) | Formation of diamines for heterocyclic synthesis. |

| Amino Group (-NHCH₃) | Diazotization (if primary), Acylation | Synthesis of azo dyes, protection or further functionalization. |

| Aromatic Ring | Electrophilic Substitution (e.g., halogenation, sulfonation) | Introduction of new reactive handles for multi-step synthesis. |

| Methyl Groups (-CH₃) | Oxidation (under harsh conditions) | Potential conversion to carboxylic acid groups. |

Development of Functional Materials and Polymers

Functional polymers are materials designed to have specific properties and applications, such as conductivity, stimuli-responsiveness, or enhanced thermal stability. sprinklescience.commdpi.commdpi.com Aniline and its derivatives are well-known monomers for the synthesis of polyaniline (PANI), one of the most studied conducting polymers. rsc.org

The properties of polyaniline can be tuned by introducing substituents onto the aniline monomer. researchgate.net After the reduction of its nitro group, the resulting diamine derivative of this compound could be used as a monomer or co-monomer in polymerization reactions.

The inclusion of three methyl groups on the monomer unit would be expected to influence the final polymer in several ways:

Solubility: The methyl groups would increase the steric hindrance and hydrophobicity, potentially making the resulting polymer more soluble in common organic solvents, which is a significant advantage for processing and film formation. rsc.orgresearchgate.net

Electronic Properties: The electron-donating nature of the methyl groups could modify the electronic band structure of the polymer, impacting its conductivity and electrochemical behavior.

Research on new aniline derivatives for polymerization has shown that such modifications can lead to materials with high sensitivity for use in chemical sensors or with unique properties for applications in electronics and energy storage. rsc.orgnih.gov

常见问题

Q. What are the recommended synthetic pathways for N,4,5-Trimethyl-2-nitroaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nitration of a pre-alkylated aniline precursor. For example, analogous compounds are synthesized via sequential alkylation and nitration steps, where temperature (50–80°C), solvent choice (dimethylformamide or dichloromethane), and catalysts (e.g., Lewis acids) are critical for regioselectivity and purity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization requires monitoring reaction progress using TLC and adjusting stoichiometric ratios of methylating agents (e.g., methyl iodide) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : -NMR will show distinct aromatic proton splitting patterns (e.g., para-substituted nitro group at δ 8.0–8.5 ppm) and methyl group resonances (δ 2.1–2.5 ppm). -NMR confirms methyl carbons (δ 18–22 ppm) and nitro-substituted aromatic carbons (δ 145–150 ppm) .

- IR : Strong absorption bands at 1520 cm (asymmetric NO) and 1340 cm (symmetric NO) confirm nitro functionality. Methyl C-H stretches appear near 2850–2960 cm .

- Mass Spectrometry : ESI-MS in positive ion mode should display the molecular ion [M+H] at m/z 209 (CHNO) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C (short-term) and –20°C (long-term) in amber vials to prevent photodegradation. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 254 nm. Compare retention times and peak areas over 30 days to identify decomposition products (e.g., demethylation or nitro group reduction) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Purity Verification : Use HPLC-MS to confirm sample integrity, as impurities (e.g., residual solvents or byproducts) may skew bioassay results .

- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, and solvent composition) to isolate structural contributions. For example, compare nitro group reduction pathways using deuterated analogs (e.g., -isotopologues) to track metabolic stability .

- Data Triangulation : Cross-reference findings with computational models (e.g., DFT calculations for nitro group reactivity) and in vitro/in vivo correlation studies .

Q. What experimental designs are optimal for studying the electrophilic substitution reactivity of this compound in organic synthesis?

- Methodological Answer : Design Friedel-Crafts or Ullmann coupling reactions to evaluate the compound’s directing effects. For example:

- Friedel-Crafts Alkylation : React with benzyl chloride under AlCl-catalyzed conditions. Monitor para/ortho substitution ratios via -NMR to assess steric and electronic influences of the nitro and methyl groups .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying temperatures and solvent polarities. Compare activation energies with DFT-predicted transition states .

Q. How can isotopic labeling (e.g., 15N^{15}N15N, 13C^{13}C13C) enhance mechanistic studies of this compound’s degradation pathways?

- Methodological Answer : Synthesize -labeled nitro groups via nitration with -enriched nitric acid. Track nitro reduction to amine intermediates using -NMR or isotope-ratio mass spectrometry. Similarly, -methyl labeling can elucidate demethylation mechanisms in metabolic studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or crystallographic data for this compound?

- Methodological Answer :

- Solubility : Re-measure solubility in DMSO, ethanol, and water using gravimetric analysis. Compare results with computational predictions (e.g., COSMO-RS models) to identify outliers due to polymorphic forms .

- Crystallography : Re-crystallize the compound from ethyl acetate/hexane and perform single-crystal X-ray diffraction. Compare unit cell parameters with literature data to confirm structural consistency .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。